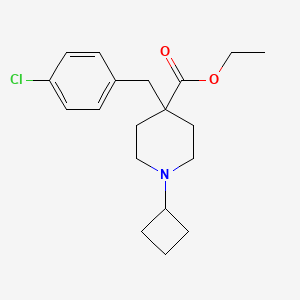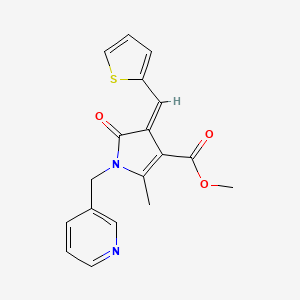![molecular formula C18H20O4 B5067166 1-{2-[3-(3-methoxyphenoxy)propoxy]phenyl}ethanone](/img/structure/B5067166.png)
1-{2-[3-(3-methoxyphenoxy)propoxy]phenyl}ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to "1-{2-[3-(3-methoxyphenoxy)propoxy]phenyl}ethanone" often involves complex organic reactions that require precise conditions. The synthesis of polyetherimides (PEIs), for example, demonstrates the intricate processes involved in producing high-performance polymers with desired properties, such as heat resistance, thermal stability, and chemical resistance. These methods highlight the importance of selecting appropriate functional groups and conditions to achieve the intended molecular architecture and properties (Chayka et al., 2023).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the behavior and reactivity of complex organic molecules. Research on compounds with structures similar to the subject compound often employs techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling to elucidate their three-dimensional configurations, bonding patterns, and electron distribution. This information is essential for predicting the chemical reactivity and interactions of these molecules with biological systems or other chemical entities.
Chemical Reactions and Properties
The chemical reactions and properties of compounds like "this compound" can be diverse, depending on their functional groups and molecular structure. For instance, studies on the reactivity of methoxyphenols, which share a similar methoxyphenoxy moiety, reveal that their interactions with radicals, ions, and other molecules in various environments can lead to a wide range of products and outcomes. These reactions are significant for understanding the environmental fate, biological activity, and potential applications of these compounds (Liu, Chen, & Chen, 2022).
Physical Properties Analysis
The physical properties of organic compounds, including melting points, boiling points, solubility, and crystalline structure, are directly influenced by their molecular structure. Analyzing these properties helps in determining the suitability of compounds for specific applications, such as pharmaceuticals, materials science, and industrial processes. The synthesis and analysis of polyetherimides, for example, underscore the relationship between molecular structure and physical properties like heat resistance and mechanical strength.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, reactivity towards various reagents, and stability under different conditions, are critical for the application and handling of organic compounds. Studies on the environmental reactivity of methoxyphenols, for instance, provide insight into the degradation pathways, potential environmental impacts, and reactivity towards pollutants, which are crucial for assessing the ecological footprint and safety of chemical substances (Liu, Chen, & Chen, 2022).
Eigenschaften
IUPAC Name |
1-[2-[3-(3-methoxyphenoxy)propoxy]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-14(19)17-9-3-4-10-18(17)22-12-6-11-21-16-8-5-7-15(13-16)20-2/h3-5,7-10,13H,6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGJDTLDFNTHFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCCCOC2=CC=CC(=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![diethyl 5-({[(4-bromobenzoyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5067083.png)
![3,4-dimethoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B5067085.png)
![5-({[3-(dimethylamino)phenyl]amino}methylene)-1-(4-fluorobenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5067090.png)
![4-[(3,4-dichlorobenzyl)oxy]benzonitrile](/img/structure/B5067095.png)



![(2-{[4-(1-isoquinolinylcarbonyl)-1-piperazinyl]methyl}phenyl)methanol trifluoroacetate (salt)](/img/structure/B5067121.png)

![N,N'-1,2-ethanediylbis{2-[(2-chlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide}](/img/structure/B5067145.png)
![N-(4-fluorophenyl)-2-[2-oxo-1-(3-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B5067150.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-4-vinylbenzamide](/img/structure/B5067156.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B5067159.png)
![2-ethoxy-4-{[({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}phenol](/img/structure/B5067174.png)